molecular formula C15H12F3N3O2 B10919487 1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}pyrrolidine-2,5-dione

1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}pyrrolidine-2,5-dione

Cat. No.: B10919487
M. Wt: 323.27 g/mol
InChI Key: RFDQPXWJCKMDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole and a dihydropyrrole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethyl benzyl halides.

    Cyclization to Form Dihydropyrrole-Dione: The final step involves the cyclization of the intermediate compounds to form the dihydropyrrole-dione structure under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: The compound can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE: Similar in structure but contains a triazole ring instead of a pyrazole ring.

    1-(3-(TRIFLUOROMETHYL)BENZYL)PIPERAZINE: Contains a piperazine ring instead of a pyrazole and dihydropyrrole-dione structure.

Uniqueness

1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a trifluoromethyl group with a pyrazole and dihydropyrrole-dione moiety, which imparts distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of 1-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

1-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)11-3-1-2-10(6-11)8-20-9-12(7-19-20)21-13(22)4-5-14(21)23/h1-3,6-7,9H,4-5,8H2

InChI Key

RFDQPXWJCKMDHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.